cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 878155-26-1
VCID: VC2693895
InChI: InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2
SMILES: C1CCN(C1)CC2CCC(CC2)N
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

CAS No.: 878155-26-1

Cat. No.: VC2693895

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine - 878155-26-1

Specification

CAS No. 878155-26-1
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
IUPAC Name 4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2
Standard InChI Key ZGJSSLUKZHVIDZ-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2CCC(CC2)N
Canonical SMILES C1CCN(C1)CC2CCC(CC2)N

Introduction

Structural Characteristics and Properties

Chemical Identity

PropertyValue
Physical FormSolid
Molecular FormulaC11H22N2 (for the related compound)
Molecular Weight182.31 g/mol (for the related compound)
Hazard ClassificationIrritant, Harmful if swallowed
WGK Germany (Water Hazard Class)3

The cis configuration specifically refers to the spatial arrangement where the pyrrolidin-1-ylmethyl group and the amine group are positioned on the same side of the cyclohexane ring plane, which would likely affect its stereochemical properties and reactivity.

Synthetic Approaches

Key Synthetic Steps Based on Related Compounds

The synthesis of cis-cyclohexylamines typically involves:

  • Hydrogenation of appropriately substituted aromatic compounds under catalyst control

  • Stereochemical control to favor the cis isomer

  • Functional group manipulations to introduce the desired substituents

For example, in the preparation of cis-4-methylcyclohexylamine, the following key steps are employed:

StepProcessConditionsKey Reagents
1Hydrogenation60-90°C, 1-3 MPaRhodium carbon catalyst, THF or ethyl acetate
2Recrystallization-Alcohol:water (1:1-1:10) mixture
3Amine SubstitutionRoom temperature, 16 hoursSulfamic acid, inorganic base (NaOH, KOH, or LiOH)

These approaches could potentially be modified to incorporate a pyrrolidine moiety at the appropriate position, though the specific methodology would require further research and development.

Structural Characterization

Spectroscopic Analysis

For related cyclohexylamine compounds, characterization typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

For instance, the 1H NMR data for related compounds shows characteristic patterns:

Chemical Shift (ppm)MultiplicityAssignment
3.78singlet-CH₂- adjacent to heteroatoms
2.02-1.92multipletCyclohexyl CH
1.82-1.79multipletCyclohexyl CH
1.54-1.4multipletCyclohexyl CH₂
1.11singletMethyl groups
1.02singletMethyl group

While this data is from a related compound described in the patent, similar patterns would be expected for cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine with additional signals for the pyrrolidine ring system .

Hazard TypeClassificationPrecautions
Irritant PotentialXi, XnAvoid contact with skin and eyes
Risk Statement22Harmful if swallowed
Water Hazard Class3 (Germany)High hazard to waters

Proper handling protocols should include appropriate personal protective equipment and controlled disposal procedures .

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